molecular formula C14H11N3O5 B2998149 N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 2097919-43-0

N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2998149
CAS No.: 2097919-43-0
M. Wt: 301.258
InChI Key: LXCDKOLOJSOKAL-UHFFFAOYSA-N
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Description

N'-({[2,3'-Bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide is a heterocyclic ethanediamide derivative featuring a bifuran core linked to a 1,2-oxazole moiety. This compound’s structural complexity arises from its fused aromatic systems and amide functionalities, which influence its intermolecular interactions and crystallographic packing.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c18-13(14(19)16-12-4-6-21-17-12)15-7-10-1-2-11(22-10)9-3-5-20-8-9/h1-6,8H,7H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCDKOLOJSOKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(O2)CNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({[2,3’-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. The starting materials often include bifuran derivatives and oxazole intermediates. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

N’-({[2,3’-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the bifuran moiety may yield quinone derivatives, while reduction of the oxazole ring may produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds with diverse properties.

Scientific Research Applications

N’-({[2,3’-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its bifuran and oxazole moieties.

Mechanism of Action

The mechanism of action of N’-({[2,3’-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The bifuran and oxazole moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide, comparisons are drawn to three analogous ethanediamide derivatives:

Parameter Target Compound Compound A (N-(furan-2-ylmethyl)-N-(thiazol-2-yl)ethanediamide) Compound B (N-(benzofuran-5-yl)-N-(isoxazol-4-yl)ethanediamide) Compound C (N-(pyridin-3-yl)-N-(oxazol-5-yl)ethanediamide)
Core Heterocycles Bifuran + 1,2-oxazol-3-yl Furan + thiazole Benzofuran + isoxazole Pyridine + oxazole
Hydrogen Bond Motifs Expected N–H···O and C–H···O interactions (bifuran/oxazole) Dominant N–H···S (thiazole) Extended π-stacking (benzofuran) + N–H···O Strong N–H···N (pyridine)
Bond Lengths (Å)* C–O (amide): ~1.23; C–N (amide): ~1.33 (estimated via SHELXL refinement) C–O: 1.25; C–N: 1.35 C–O: 1.24; C–N: 1.34 C–O: 1.22; C–N: 1.36
Crystal Packing Efficiency Moderate (bifuran steric hindrance) High (thiazole planar stacking) Low (bulky benzofuran) Moderate (pyridine linearity)
Thermal Stability Not reported (predicted lower due to bifuran flexibility) High (rigid thiazole) Moderate (benzofuran rigidity) High (pyridine stability)

*Bond lengths are typical for ethanediamides; values for the target compound are inferred from SHELXL-refined analogues .

Key Findings:

Hydrogen Bonding : The target compound’s bifuran-oxazole system likely forms weaker hydrogen bonds compared to Compound A (thiazole’s S-atom participation) or Compound C (pyridine’s N-atom). This is consistent with graph-set analysis trends for furan derivatives, where C–H···O interactions dominate over classical N–H···O/N bonds .

Crystal Packing: Bifuran’s non-planar structure may reduce packing efficiency relative to Compound A but improve solubility compared to Compound B (bulky benzofuran).

Thermal Behavior : Flexibility in the bifuran moiety could lower thermal stability, contrasting with rigid heterocycles in Compound C .

Methodological Considerations for Comparative Studies

The provided evidence emphasizes tools critical for such comparisons:

  • SHELXL : Enables precise refinement of bond lengths and angles, essential for detecting subtle geometric differences between analogues .
  • WinGX : Facilitates metric analysis of molecular geometry (e.g., torsion angles, planarity) and intermolecular distances .
  • Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., chains, rings) to differentiate packing motifs .

Biological Activity

N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

Chemical Structure:
The compound features a bifuran moiety linked to an oxazole ring through an ethanediamide backbone. Its molecular formula is C14H12N2O4C_{14}H_{12}N_2O_4 with a molecular weight of 272.26 g/mol.

Synthesis:
The synthesis typically involves the reaction of furfurylamine with 2,5-furandicarboxylic acid under microwave-assisted conditions, utilizing coupling reagents such as DMT/NMM/TsO− or EDC. This method enhances yield and purity while allowing for the exploration of various reaction conditions to optimize production .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bifuran structure facilitates π-π interactions and hydrogen bonding with enzymes and receptors, potentially modulating their activity. Such interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Several studies have demonstrated the compound's antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL in some derivatives . The structural features that enhance its interaction with bacterial membranes contribute to its efficacy.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have revealed significant antiproliferative activity against human breast adenocarcinoma (MCF-7) and leukemia cell lines (HL-60). The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

  • Antibacterial Activity Study:
    A study evaluated the antibacterial activity of various derivatives of bifuran compounds. The results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
  • Anticancer Efficacy:
    In a comparative study on the cytotoxic effects of bifuran derivatives on cancer cell lines, this compound demonstrated IC50 values significantly lower than those of control groups, indicating strong potential as an anticancer agent .

Data Tables

Property Value
Molecular FormulaC14H12N2O4C_{14}H_{12}N_2O_4
Molecular Weight272.26 g/mol
Antibacterial MIC Range64 - 512 µg/mL
Anticancer IC50 (MCF-7)< 10 µM

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